6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione
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Overview
Description
6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione is a complex organic compound featuring a thiazole ring fused with a thieno ring. This compound is notable for its unique structure, which includes a pent-4-en-1-yl side chain. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone, followed by cyclization to form the thiazole ring . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiazolidine: Contains a saturated ring, differing in reactivity.
Benzothiazole: Features a fused benzene ring, offering different electronic properties.
Uniqueness
6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione is unique due to its fused thieno-thiazole structure and the presence of a pent-4-en-1-yl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
143654-25-5 |
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Molecular Formula |
C10H13NO2S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
6-pent-4-enyl-4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide |
InChI |
InChI=1S/C10H13NO2S2/c1-2-3-4-5-9-10-8(11-7-14-10)6-15(9,12)13/h2,7,9H,1,3-6H2 |
InChI Key |
JCCGMSNEVNDNNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1C2=C(CS1(=O)=O)N=CS2 |
Origin of Product |
United States |
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